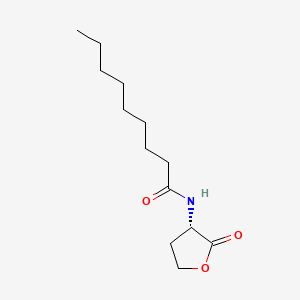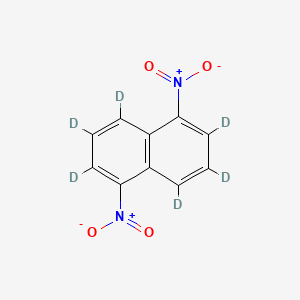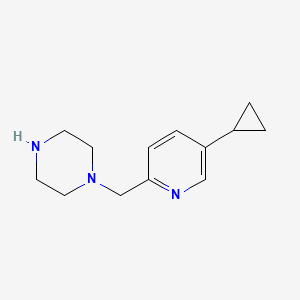
1-((5-Cyclopropylpyridin-2-yl)methyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((5-Cyclopropylpyridin-2-yl)methyl)piperazine is a chemical compound with the molecular formula C13H19N3. It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions.
Preparation Methods
The synthesis of 1-((5-Cyclopropylpyridin-2-yl)methyl)piperazine can be achieved through several methods. One common approach involves the reaction of 5-cyclopropyl-2-pyridinemethanol with piperazine under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The mixture is heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or chromatography .
Industrial production methods for this compound may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. These methods often utilize automated systems to control reaction parameters and ensure high yield and purity .
Chemical Reactions Analysis
1-((5-Cyclopropylpyridin-2-yl)methyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically converts the piperazine ring into a more oxidized form, potentially leading to the formation of N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may reduce any functional groups present on the pyridine ring or the piperazine ring.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the piperazine ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various alkylated or acylated derivatives .
Scientific Research Applications
1-((5-Cyclopropylpyridin-2-yl)methyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: This compound can be used in biological studies to investigate its effects on various biological pathways and processes. It may serve as a tool compound to study receptor interactions and signal transduction mechanisms.
Medicine: In pharmaceutical research, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases or conditions.
Mechanism of Action
The mechanism of action of 1-((5-Cyclopropylpyridin-2-yl)methyl)piperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various cellular pathways. For example, it could act as an agonist or antagonist at certain neurotransmitter receptors, affecting signal transduction and cellular responses.
Comparison with Similar Compounds
1-((5-Cyclopropylpyridin-2-yl)methyl)piperazine can be compared with other similar compounds, such as:
1-(2-Pyridyl)piperazine: This compound has a similar structure but lacks the cyclopropyl group. It is commonly used in research as a ligand for various receptors.
1-(4-Methylpiperazin-1-yl)pyridin-2-yl)methanol: This compound contains a methyl group on the piperazine ring and a hydroxyl group on the pyridine ring. It is used in the synthesis of pharmaceuticals and as a research tool.
1-(2,3-Dihydro-1H-inden-2-yl)piperazine: This compound features a dihydroindene group instead of the cyclopropyl group.
The uniqueness of this compound lies in its specific structural features, such as the cyclopropyl group, which may confer distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
1-[(5-cyclopropylpyridin-2-yl)methyl]piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3/c1-2-11(1)12-3-4-13(15-9-12)10-16-7-5-14-6-8-16/h3-4,9,11,14H,1-2,5-8,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYQHSVOCWHRXAN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=C(C=C2)CN3CCNCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20744459 |
Source


|
| Record name | 1-[(5-Cyclopropylpyridin-2-yl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20744459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211592-05-0 |
Source


|
| Record name | 1-[(5-Cyclopropylpyridin-2-yl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20744459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
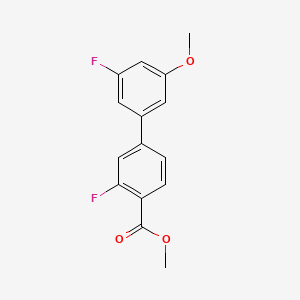
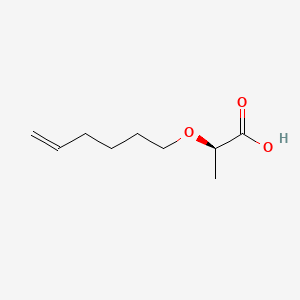

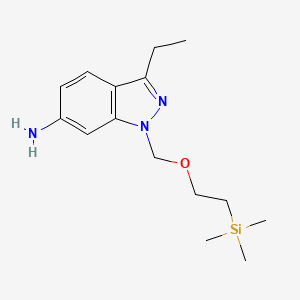
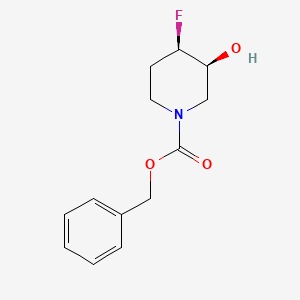
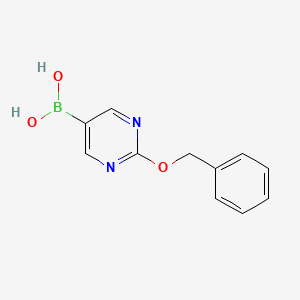
![3,4-Dimethoxy-N-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide](/img/structure/B595960.png)
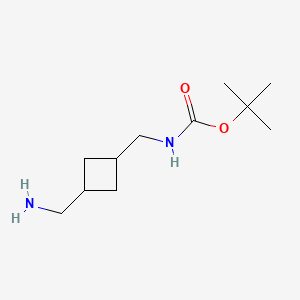

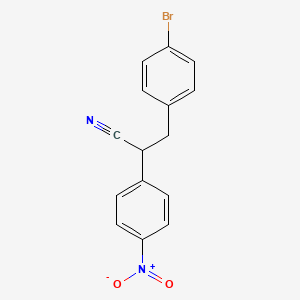
![3-(Benzo[d][1,3]dioxol-5-yl)-5-hydroxybenzoic acid](/img/structure/B595968.png)
